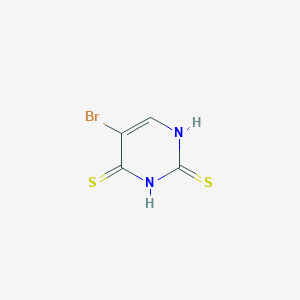

5-Bromo-1H-pyrimidine-2,4-dithione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60335-25-3 |

|---|---|

Molecular Formula |

C4H3BrN2S2 |

Molecular Weight |

223.1 g/mol |

IUPAC Name |

5-bromo-1H-pyrimidine-2,4-dithione |

InChI |

InChI=1S/C4H3BrN2S2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |

InChI Key |

SBAPTYQMJUKYHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=S)NC(=S)N1)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 Bromo 1h Pyrimidine 2,4 Dithione and Its Precursors

Established Synthetic Pathways to Pyrimidine-2,4-dithiones

The synthesis of the pyrimidine-2,4-dithione scaffold can be approached through several reliable methods, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. nih.gov The Biginelli reaction and its variations are prominent examples of MCRs used for the synthesis of dihydropyrimidines and their derivatives. mdpi.com In the context of pyrimidine-2,4-dithiones, a three-component condensation of an aldehyde, a β-ketoester or a similar active methylene (B1212753) compound, and thiourea (B124793) is a common approach. chemijournal.comresearchgate.net These reactions are often catalyzed by acids or Lewis acids and can be conducted under solvent-free or environmentally benign conditions. chemijournal.comresearchgate.net The use of ultrasound irradiation has also been shown to enhance the efficiency of these cyclocondensation reactions. nih.gov

A notable example is the ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde in water to produce 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-dione derivatives. researchgate.net This approach highlights the versatility of MCRs in constructing complex heterocyclic systems.

Cyclocondensation reactions are fundamental to the synthesis of pyrimidine (B1678525) rings. A classic and widely used method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with thiourea in the presence of a base, such as sodium ethoxide. nih.gov This approach allows for the direct formation of the pyrimidine-2-thione ring. For instance, the reaction of ferrocene-chalcone derivatives with thiourea in the presence of sodium ethoxide yields ferrocene-containing pyrimidine-2(1H)-thiones. nih.gov

Another strategy involves the cyclization of pre-formed acyclic precursors. For example, the thermal cyclization of ureides and thioureides derived from Meldrum's acid and urea (B33335) or thiourea in diphenyl ether provides a route to uracil (B121893) and 2-thiouracil (B1096), respectively. tandfonline.com

Thiourea is a critical building block in the synthesis of pyrimidine-2,4-dithiones and their thione-containing precursors. globaljournals.orgnih.govnih.gov Its two nucleophilic nitrogen atoms readily react with electrophilic centers to form the heterocyclic ring. In the synthesis of 2-thiouracil derivatives, thiourea is condensed with a β-ketoester or a related compound. chemijournal.comtandfonline.com For example, the reaction of ethyl acetoacetate (B1235776) with thiourea in the presence of a base leads to the formation of 6-methyl-2-thiouracil.

The introduction of the second sulfur atom to form the 2,4-dithione can be achieved by starting with a dithio-β-dicarbonyl compound or by a subsequent thionation step. The direct condensation of a malonic acid derivative with thiourea can also be employed, although this often requires harsher reaction conditions.

Specific Synthesis of 5-Bromo-1H-pyrimidine-2,4-dithione Scaffolds

The synthesis of the target molecule, this compound, typically proceeds through the bromination of a pre-existing pyrimidine-2,4-dione or a related precursor, followed by a thionation step to introduce the sulfur atoms.

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a key step. This is generally achieved through electrophilic bromination of an activated pyrimidine ring, such as uracil or its derivatives. Common brominating agents include molecular bromine (Br₂) in various solvents, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

The reaction of uracil with bromine water or a solution of bromine in acetic acid can yield 5-bromouracil (B15302). The use of NBS in a polar aprotic solvent like dimethylformamide (DMF) is another effective method. Studies have shown that the bromination of uracil and its derivatives can be efficiently carried out using DBDMH in aprotic solvents, with the reaction being enhanced by the addition of Lewis acids.

A plausible synthetic route to the precursor 5-bromouracil is summarized in the table below.

| Starting Material | Reagent | Solvent | Conditions | Product |

| Uracil | Bromine (Br₂) | Acetic Acid | Heating | 5-Bromouracil |

| Uracil | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | 5-Bromouracil |

| Uracil | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (CH₂Cl₂) | Room Temperature | 5-Bromouracil |

The conversion of the carbonyl groups at the C2 and C4 positions of 5-bromouracil to thiocarbonyl groups is the final and crucial step in the synthesis of this compound. This transformation is typically accomplished using thionating agents.

Lawesson's Reagent ([2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]) is a widely used and effective reagent for the thionation of carbonyl compounds, including amides and lactams present in the pyrimidine ring. numberanalytics.comnih.govorganic-chemistry.orgnih.govresearchgate.net The reaction is typically carried out by heating the substrate with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. numberanalytics.com Lawesson's reagent is known for its chemoselectivity and tolerance of various functional groups. nih.gov

Phosphorus Pentasulfide (P₄S₁₀) is another classical thionating agent. researchgate.netnih.govmdpi.comaudreyli.com While effective, it often requires higher reaction temperatures and can lead to side products. organic-chemistry.org To improve its reactivity and ease of use, P₄S₁₀ is often used in combination with other reagents. The combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO), known as Curphey's reagent, has been shown to be a highly efficient system for thionation, with yields often comparable or superior to those obtained with Lawesson's reagent. researchgate.netnih.govmdpi.comaudreyli.com This reagent combination also offers the advantage of a simpler workup procedure. nih.gov Another modified P₄S₁₀ reagent is the P₂S₅-Pyridine complex, which is stable at higher temperatures. scholaris.ca

The thionation of 5-bromouracil to yield this compound can be represented as follows:

| Starting Material | Thionating Agent | Solvent | Conditions | Product |

| 5-Bromouracil | Lawesson's Reagent | Toluene or Xylene | Reflux | This compound |

| 5-Bromouracil | Phosphorus Pentasulfide (P₄S₁₀) / Hexamethyldisiloxane (HMDO) | Toluene | Reflux | This compound |

| 5-Bromouracil | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Reflux | This compound |

Optimization of Reaction Conditions and Yields

The synthesis of pyrimidine derivatives is often optimized to enhance yields and purity. For instance, the Biginelli cyclocondensation reaction, a common method for preparing pyrimidine cores, can be influenced by various factors. The reaction of ethyl cyanoacetate, benzaldehyde, and thiourea is typically carried out in the presence of ethanolic potassium carbonate, followed by acidification. nih.gov Optimization of this and similar reactions often involves adjusting the base, solvent, and temperature to maximize the yield of the desired pyrimidine derivative.

Microwave irradiation has emerged as a powerful tool for optimizing pyrimidine synthesis. For example, in the synthesis of pyrimidine-quinolone hybrids, conventional heating in solvents like ethanol (B145695) or n-butanol resulted in long reaction times and the formation of by-products. nih.gov In contrast, microwave irradiation drastically reduced the reaction time to 15 minutes and afforded the desired product in an 86% yield. nih.gov Similarly, ultrasound-assisted synthesis has been shown to be an efficient alternative for cyclocondensation reactions, often leading to higher yields in shorter time frames compared to conventional methods. nih.gov

Catalysts also play a crucial role in optimizing these syntheses. The use of a catalytic amount of tetrabutylammonium (B224687) hydrogen sulfate (B86663) in the presence of potassium carbonate has been reported to be effective in the synthesis of certain pyrimidinophanes. researchgate.net The choice of catalyst can significantly influence the reaction pathway and the final product distribution.

The following table summarizes the impact of different conditions on the synthesis of pyrimidine derivatives:

| Reaction Type | Reagents | Conditions | Yield | Reference |

| Biginelli Cyclocondensation | Ethyl cyanoacetate, Benzaldehyde, Thiourea | K2CO3, EtOH, Δ; then CH3COOH | - | nih.gov |

| Pyrimidine-Quinolone Hybrid Synthesis | 2-chloropyrimidines, aminophenylthio-methyl-quinolinones | Microwave irradiation, Ethanol | 86% | nih.gov |

| Pyrimidinophane Synthesis | 1,3-bis(bromoalkyl)uracils, Amines | K2CO3, Tetrabutylammonium hydrogen sulfate, Butan-1-ol | - | researchgate.net |

| Ferrocene-based Pyrimidine-2(1H)-thiones | Ferrocene-chalcone derivatives, Thiourea | Sodium ethoxide, Ethanol, 50°C | - | nih.gov |

Derivatization and Functionalization of this compound

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives. The bromine atom at the 5-position and the thione groups at the 2- and 4-positions provide reactive sites for various chemical transformations.

The pyrimidine ring in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of diverse functional groups.

Nucleophilic Substitution: The bromine atom at the C5 position is a good leaving group, making it amenable to nucleophilic substitution reactions. For instance, 5-bromouracil derivatives react with sulfur nucleophiles, providing a route to 5-sulfur-substituted uracils. nih.gov Similarly, reactions with various amines can be used to introduce nitrogen-containing substituents at the 5-position.

The reaction of 2-chloro-5-bromopyrimidine with pyrimidine-2-thione in the presence of sodium ethoxide results in the formation of 2-(pyrimidin-2-yl)thio-5-bromopyrimidine, demonstrating a nucleophilic substitution at the 2-position of the chloropyrimidine. prepchem.com

Electrophilic Substitution: While less common than nucleophilic substitution on the halogenated pyrimidine ring, electrophilic attack can occur, particularly after modification of the ring's electronic properties by existing substituents.

Alkylation and arylation reactions are key strategies for elaborating the this compound core.

Alkylation: The nitrogen atoms of the pyrimidine ring can be readily alkylated. For example, the reaction of 5-bromoisatin (B120047) derivatives with alkylating agents under phase transfer catalysis conditions has been used to synthesize new heterocyclic systems. researchgate.net The thiol groups of the dithione can also be alkylated. For instance, the reaction of 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione derivatives with phenacyl bromide leads to alkylation at the thiol group. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions are powerful methods for introducing aryl groups. Intramolecular arylation of 4-anilino-5-iodopyrimidines using a palladium catalyst has been employed to synthesize pyrimido[4,5-b]indoles. researchgate.net This strategy highlights the potential for creating complex fused systems from halogenated pyrimidine precursors.

The following table provides examples of alkylation and arylation reactions on pyrimidine derivatives:

| Reaction Type | Substrate | Reagent | Product | Reference |

| N-Alkylation | 5-Bromoisatin | Alkylating agent | N-alkylated 5-bromoisatin | researchgate.net |

| S-Alkylation | 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione derivative | Phenacyl bromide | S-alkylated pyrimidine | nih.gov |

| Intramolecular Arylation | 4-Anilino-5-iodopyrimidine | Pd(OAc)2(PPh3)2 | Pyrimido[4,5-b]indole | researchgate.net |

The reactivity of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Cyclization reactions are a common strategy to form fused rings. For instance, the cyclization of 1,3-bis(ω-bromoalkyl)-5-bromouracil with reagents like p-methoxybenzylamine or sodium sulfide (B99878) leads to the formation of pyrimidinophanes, which are macrocyclic compounds containing a pyrimidine ring. researchgate.net

Intramolecular cyclization of appropriately substituted pyrimidine derivatives is another powerful approach. For example, the intramolecular arylation of 4-aryloxy- or 4-anilino-5-iodopyrimidines, catalyzed by palladium, yields benzo nih.govnih.govfuro[2,3-d]pyrimidines and pyrimido[4,5-b]indoles, respectively. researchgate.net Furthermore, intramolecular cyclization of 5-halo-substituted furanylamides can lead to the formation of oxabicycles and other complex polycyclic systems. nih.gov

The versatility of the pyrimidine scaffold is further demonstrated by the synthesis of pyrano[2,3-d]pyridine-2,4-diones through a domino Knoevenagel-hetero-Diels-Alder reaction. conicet.gov.ar These examples underscore the importance of this compound derivatives as building blocks for constructing diverse and complex heterocyclic architectures.

Iii. Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 5-Bromo-1H-pyrimidine-2,4-dithione and its Analogues

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to several analogues of this compound, offering critical insights into their molecular geometry and packing in the crystal lattice.

Single crystal X-ray diffraction involves irradiating a single, high-quality crystal of a compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

This analysis provides definitive information on the molecule's conformation, bond lengths, and bond angles. For instance, in analogues like 5-bromo-2-iodopyrimidine, the entire molecule is located on a crystallographic mirror plane, which dictates a planar geometry for the pyrimidine (B1678525) ring. researchgate.net Similarly, in more complex derivatives, the planarity of the pyrimidine ring is largely maintained, as seen in 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, where the pyrimidine ring is essentially planar with a maximum deviation of only 0.009 Å. nih.gov

The external symmetry of a crystal is defined by its crystal system, while the internal arrangement of its constituent molecules is described by its space group. These parameters are fundamental outputs of a single-crystal X-ray diffraction experiment. Pyrimidine derivatives exhibit a range of crystal systems, reflecting the influence of different substituents on their solid-state packing.

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|

| 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine | C₁₉H₁₄BrN₅O₂ | Triclinic | P-1 | nih.gov |

| 5-Bromo- nih.govorganicchemistrydata.orgnih.govtriazolo[1,5-a]pyrimidine | C₅H₃BrN₄ | Monoclinic | P2₁/n | researchgate.net |

| 5-Bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | C₁₀₈H₆₀Br₄N₄O₂₉S₂ | Triclinic | P-1 | researchgate.net |

This is an interactive data table. Click on the headers to sort.

The packing of molecules in a crystal is governed by a network of non-covalent interactions. These include classical hydrogen bonds, weaker C-H···π interactions, halogen bonds, and π–π stacking. The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

In the crystal structure of 5-bromo- nih.govorganicchemistrydata.orgnih.govtriazolo[1,5-a]pyrimidine, several such interactions are observed. C—H⋯N hydrogen bonds link molecules into dimers, while Br⋯N halogen bonds (with a distance of 3.185 Å) and π–π stacking interactions further stabilize the crystal packing. researchgate.net Similarly, the structure of 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine features intermolecular C—H···N and C—H···O hydrogen bonds that link molecules into chains. nih.gov The presence of the bromine atom in these structures often leads to significant halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom, such as nitrogen or oxygen, on an adjacent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of magnetic nuclei, such as ¹H and ¹³C, within a molecule. It provides detailed information about the connectivity of atoms and the electronic structure of the compound in solution.

In the ¹H NMR spectrum of a pyrimidine derivative, the protons attached to the ring typically appear as distinct signals in the aromatic region. The precise chemical shift (δ) of each proton is influenced by the electronic effects (inductive and resonance) of the substituents on the ring. For this compound, the most prominent signal would be from the proton at the C6 position (H-6).

Based on data from analogous structures, the H-6 proton is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly influenced by the deshielding effect of the adjacent nitrogen atoms and the bromine atom at C5. In related 5-bromopyrimidine (B23866) systems, this proton signal typically appears downfield. For example, in 5-bromo-2-chloropyrimidine (B32469) derivatives, the H-6 proton resonates at a specific chemical shift that can be used for comparison. The N-H protons at positions 1 and 3 would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key feature of this technique is its ability to identify quaternary carbons—those not attached to any protons. In this compound, there are four such carbons: C2, C4, and C5.

C2 and C4: These carbons are part of thiocarbonyl groups (C=S). They are expected to be significantly deshielded and appear at very low field in the spectrum, typically in the range of 160-190 ppm.

C5: This carbon is directly attached to the bromine atom. The strong electronegativity and heavy atom effect of bromine will cause the C5 signal to appear at a much higher field (further upfield) compared to the other ring carbons. In pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the carbon atoms of the pyrimidine ring are readily assigned using various 2D NMR techniques. researchgate.net

C6: This is the only protonated carbon on the pyrimidine ring and would be identified by its direct correlation to the H-6 proton in a Heteronuclear Single Quantum Coherence (HSQC) spectrum.

The unambiguous assignment of all carbon resonances is typically achieved through a combination of one-dimensional (¹³C, DEPT-135, DEPT-90) and two-dimensional (HSQC, HMBC) NMR experiments. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrimidine Analogues

| Compound Fragment | Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Pyrimidine Ring | C2 (thiocarbonyl) | 170 - 190 | Quaternary, deshielded |

| Pyrimidine Ring | C4 (thiocarbonyl) | 170 - 190 | Quaternary, deshielded |

| Pyrimidine Ring | C5 (C-Br) | 90 - 110 | Quaternary, shielded by Br |

Note: The chemical shift ranges are approximate and based on data from various pyrimidine and thione-containing heterocyclic compounds. Specific values for this compound would require experimental determination.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Structural Elucidation

While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete molecular structure of this compound. Techniques such as COSY, HSQC, HMBC, and NOESY offer through-bond and through-space correlations, painting a comprehensive picture of the molecule's atomic arrangement.

Correlation Spectroscopy (COSY) would be utilized to identify proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the N-H protons at positions 1 and 3 and the C6-H proton, if any long-range coupling exists. The absence of other C-H bonds simplifies the COSY spectrum, making the assignment of the pyrimidine ring protons straightforward.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton-carbon pairs. In the HSQC spectrum of this molecule, a cross-peak would confirm the connection between the C6 proton and the C6 carbon. The carbons C2, C4, and C5, which are not bonded to any protons, would be absent from the HSQC spectrum, aiding in their identification.

The C6-H proton showing correlations to the C2, C4, and C5 carbons.

The N1-H proton showing correlations to the C2 and C6 carbons.

The N3-H proton showing correlations to the C2 and C4 carbons.

These correlations would provide unequivocal evidence for the pyrimidine ring framework and the positions of the bromo and thione substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, regardless of their bonding. libretexts.org In a relatively rigid structure like the pyrimidine ring, NOESY can confirm through-space relationships. For instance, an NOE correlation would be expected between the C6-H proton and the N1-H proton, indicating their proximity on the same face of the ring. Such spatial information is vital for confirming the specific tautomeric form and conformation of the molecule in solution.

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Potential long-range coupling between N-H and C6-H protons. |

| HSQC | Correlates directly bonded ¹H-¹³C pairs. | Cross-peak between C6-H and C6. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | C6-H to C2, C4, C5; N1-H to C2, C6; N3-H to C2, C4. |

| NOESY | Reveals through-space proximity of nuclei. | Correlation between C6-H and N1-H. |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. The combination of these two complementary techniques provides a comprehensive vibrational profile of this compound.

Identification of Characteristic Functional Group Vibrations (C=S, N-H, C-Br)

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its key functional groups.

C=S (Thione) Vibrations: The thiocarbonyl stretching vibrations are a hallmark of this molecule. Unlike the intense C=O stretching band in uracil (B121893) and its derivatives, the C=S stretching bands are generally weaker in the IR spectrum but can produce strong signals in the Raman spectrum. These vibrations are typically found in the region of 1150-1050 cm⁻¹. The presence of two C=S groups at positions 2 and 4 may lead to symmetric and asymmetric stretching modes.

N-H (Amide) Vibrations: The N-H stretching vibrations of the pyrimidine ring are expected to appear as broad bands in the region of 3400-3200 cm⁻¹ in the FT-IR spectrum, characteristic of hydrogen-bonded N-H groups in the solid state. The N-H bending vibrations are typically observed in the 1650-1550 cm⁻¹ region.

C-Br (Bromo) Vibration: The C-Br stretching vibration is expected at the lower end of the spectrum, typically in the range of 600-500 cm⁻¹. The mass effect of the bromine atom significantly lowers this frequency compared to C-H or C-C vibrations. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| N-H | Stretching | 3400-3200 | FT-IR |

| N-H | Bending | 1650-1550 | FT-IR |

| C=S | Stretching | 1150-1050 | FT-Raman |

| C-Br | Stretching | 600-500 | FT-IR / FT-Raman |

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

To achieve a more precise assignment of the observed vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.gov By optimizing the molecular geometry and calculating the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of intermolecular interactions in the gas-phase models. Therefore, the calculated frequencies are typically scaled using empirical scaling factors to improve the agreement with the experimental data. This correlation allows for a confident assignment of even complex vibrational modes arising from the coupling of various stretching and bending motions within the pyrimidine ring. Studies on similar molecules like 5-bromouracil (B15302) have demonstrated the power of this combined experimental and theoretical approach for a complete vibrational analysis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. HRMS can measure the m/z value to several decimal places, allowing for the calculation of the exact molecular formula. For C₄H₃BrN₂S₂, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and sulfur (with ³²S and the less abundant ³⁴S isotope) would result in a distinctive isotopic pattern for the molecular ion peak [M]⁺, which can be precisely predicted and compared with the experimental data to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization Mass Spectrometry (EI-MS) typically induces fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the molecule's structure, acting as a "fingerprint." For pyrimidinethione derivatives, fragmentation often proceeds through characteristic pathways. researchgate.netsapub.org

For this compound, the fragmentation is expected to be initiated by several key cleavages:

Loss of Bromine: A primary fragmentation pathway would likely involve the cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺. This is often a favorable fragmentation due to the relative weakness of the C-Br bond.

Thione-related Fragmentation: The presence of the thione groups can lead to the loss of sulfur-containing species. This may include the elimination of a sulfur atom (S), hydrogen sulfide (B99878) (H₂S), or thiocyanic acid (HSCN) fragments.

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring can occur, leading to smaller, stable fragments. The retro-Diels-Alder reaction is a common fragmentation pathway for six-membered heterocyclic rings, which would lead to the cleavage of the ring into smaller charged and neutral species.

By analyzing the m/z values of these fragment ions, a fragmentation pathway can be proposed, which serves to confirm the structure elucidated by other spectroscopic methods.

| Fragment Ion | Proposed Neutral Loss | Significance |

| [M-Br]⁺ | Br• | Confirms the presence of a bromine atom. |

| [M-S]⁺ | S | Indicates a thione group. |

| [M-HSCN]⁺ | HSCN | Characteristic fragmentation of the pyrimidine thione ring. |

| Smaller Fragments | Various | Result from the cleavage of the pyrimidine ring. |

Iv. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been successfully applied to 5-bromouracil (B15302) to predict various molecular properties.

The electronic structure analysis reveals the distribution of electrons within the molecule. The bromine atom at position 5 is observed to have a smaller inductive effect than a fluorine atom, leading to less significant distortion of the electrostatic potential around the ring. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 5-Bromouracil

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.373 | N1-C2-N3: 115.3 |

| C2=O8 | 1.226 | C2-N3-C4: 126.8 |

| N3-C4 | 1.381 | N3-C4-C5: 114.9 |

| C4=O9 | 1.233 | C4-C5-C6: 122.1 |

| C5-C6 | 1.352 | C5-C6-N1: 118.8 |

| C5-Br | 1.889 | C6-N1-C2: 122.1 |

| N1-H | 1.013 | C4-C5-Br: 118.7 |

| N3-H | 1.016 | C6-C5-Br: 119.2 |

| Data is illustrative and based on typical DFT calculation results for similar compounds. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

For 5-bromouracil, the HOMO is primarily located over the pyrimidine (B1678525) ring, while the LUMO is distributed over the C4, C5, and C6 atoms and the bromine atom. The presence of the bromine atom influences the energies of these orbitals.

Table 2: FMO Parameters of 5-Bromouracil

| Parameter | Energy (eV) |

| HOMO | -6.98 |

| LUMO | -1.87 |

| Energy Gap (ΔE) | 5.11 |

| Values are representative and can vary with the computational method and basis set used. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface of 5-bromouracil shows regions of negative potential (red and yellow) around the electronegative oxygen and nitrogen atoms, indicating sites prone to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms attached to the nitrogens, making them susceptible to nucleophilic attack. A significant feature is the presence of a σ-hole on the bromine atom, which is a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a site for halogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and the delocalization of electron density within the molecule. For 5-bromouracil, NBO analysis reveals the nature of the bonding and the charge on each atom. The analysis shows significant negative charges on the oxygen and nitrogen atoms, while the carbon and hydrogen atoms carry positive charges. The bromine atom's charge is also calculated, providing insight into its electronic effect on the ring. researchgate.net

NBO analysis also helps in understanding the electronic transitions by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, or delocalizations, contribute to the stability of the molecule.

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: The theoretical vibrational spectra (FTIR and FT-Raman) of 5-bromouracil have been calculated using DFT methods. The calculated wavenumbers, after scaling, show good agreement with the experimental spectra, allowing for a detailed assignment of the vibrational modes of the molecule. researchgate.net For instance, the C=O stretching vibrations are typically predicted in the 1700-1800 cm⁻¹ region.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts of 5-bromouracil have been calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. These calculations help in the assignment of the signals in the experimental NMR spectra. researchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei, and the presence of the bromine atom influences the shifts of the adjacent carbon and hydrogen atoms.

Table 3: Calculated Vibrational Frequencies and NMR Chemical Shifts for 5-Bromouracil

| Spectroscopic Data | Calculated Value |

| Vibrational Frequencies (cm⁻¹) | |

| C=O stretching | ~1750, ~1710 |

| C-Br stretching | ~650 |

| N-H stretching | ~3450 |

| NMR Chemical Shifts (ppm) | |

| H6 | ~7.8 |

| C2 | ~151 |

| C4 | ~160 |

| C5 | ~100 |

| C6 | ~142 |

| These values are illustrative and depend on the specific computational methodology. |

Tautomerism and Conformational Analysis of 5-Bromo-1H-pyrimidine-2,4-dithione

While specific conformational analysis of the dithione is unavailable, extensive studies on the tautomerism of 5-bromouracil provide valuable insights. 5-bromouracil can exist in several tautomeric forms, with the diketo form being the most stable in the gas phase. wikipedia.orgresearchgate.net However, the relative stabilities of the tautomers can be influenced by the environment, such as the presence of water molecules. researchgate.netnih.gov

Computational studies have shown that in a microcosmic environment with water, the stability of 5-bromouracil decreases, and it is more prone to tautomerization compared to uracil (B121893). nih.gov This has implications for its role as a mutagen. DFT calculations have been used to investigate the geometries and relative energies of the different tautomers of 5-bromouracil, including the keto-enol and di-enol forms. researchgate.net These studies indicate that while the diketo form is the most stable, the presence of other tautomers is possible, especially in solution. researchgate.netnih.gov

Table 4: Relative Energies of 5-Bromouracil Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Diketo | 0.00 |

| Enol (O4-H) | ~8.5 |

| Enol (O2-H) | ~10.2 |

| Relative energies are approximate and depend on the level of theory and solvent model. |

Theoretical Exploration of Thione-Thiol Tautomeric Forms

The pyrimidine-2,4-dithione core of the title compound can exist in different tautomeric forms due to the proton mobility between the nitrogen and sulfur atoms. The principal forms are the dithione, thione-thiol, and dithiol forms. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in determining the relative stabilities of these tautomers. While specific studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of closely related pyrimidine-2,4-dithione molecules.

These studies consistently show that the dithione form is the most stable tautomer in the gas phase and in non-polar solvents. The introduction of a bromine atom at the 5-position is not expected to alter this fundamental preference, although it can influence the electronic distribution and minorly affect the energy differences between the tautomers. The greater stability of the dithione form is attributed to the favorable bond energies of the C=S and N-H bonds compared to the C-S-H and C=N arrangements in the thiol tautomers.

Energy Minimization and Stability of Different Conformations

The conformational landscape of this compound is primarily defined by the planarity of the pyrimidine ring. Quantum chemical calculations are used to perform geometry optimization, a process that seeks the minimum energy structure of the molecule. For a molecule like this, the pyrimidine ring is expected to be nearly planar, as this configuration maximizes aromatic character and minimizes steric strain.

Energy minimization studies would typically confirm this planarity. The bromine atom and the hydrogen atoms attached to the nitrogens would lie in or very close to the plane of the pyrimidine ring. Any significant deviation from planarity would result in a higher energy conformation, making it less stable and less likely to be observed under normal conditions.

Global Reactivity Descriptors from Quantum Chemical Calculations

Hardness, Softness, and Electrophilicity Index

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Conversely, chemical softness (S) is the reciprocal of hardness and signifies a molecule that is more polarizable and reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 |

| Hardness | η = (ELUMO - EHOMO) / 2 | 2.25 |

| Softness | S = 1 / (2η) | 0.22 |

| Electrophilicity Index | ω = μ2 / (2η) | 2.58 |

Note: These are hypothetical values for illustrative purposes.

Fukui Function Analysis for Reactive Sites

For this compound, a Fukui function analysis would likely indicate that the sulfur atoms of the thione groups are susceptible to electrophilic attack due to their lone pairs of electrons. Conversely, the carbon atoms of the C=S bonds and the bromine-substituted carbon atom would be potential sites for nucleophilic attack. This type of analysis is crucial for understanding the regioselectivity of reactions involving this molecule.

Solvent Effects on Molecular and Electronic Properties (using PCM models)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

For this compound, PCM calculations would be employed to study how properties such as the tautomeric equilibrium, molecular geometry, and electronic spectra change in different solvents. For example, polar solvents would be expected to stabilize more polar tautomers and conformations. The electronic properties, including the HOMO-LUMO gap and global reactivity descriptors, would also be modulated by the solvent. A polar solvent would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity compared to the gas phase or a non-polar solvent. These calculations are essential for predicting the behavior of the molecule in solution, which is often more relevant to experimental conditions.

V. Coordination Chemistry and Ligand Properties of 5 Bromo 1h Pyrimidine 2,4 Dithione

Chelation Behavior of Pyrimidine-2,4-dithione Ligands

The chelation behavior of pyrimidine-2,4-dithione ligands is dictated by the availability of lone pair electrons on the nitrogen and sulfur atoms, as well as the tautomeric forms the ligand can adopt. The thione groups (C=S) can exist in equilibrium with their thiol tautomers (C-SH), which influences the coordination pathway.

Pyrimidine-2,4-dithione ligands can coordinate to metal ions in several ways. The most common modes involve the sulfur atoms, which are considered soft donor sites and thus exhibit a high affinity for soft metal ions. Coordination can occur through one or both sulfur atoms.

S-coordination: The ligand can act as a monodentate donor through one of the sulfur atoms, typically the S4 atom, which is generally more basic. Bidentate S,S-coordination is also possible, where the ligand bridges two metal centers or chelates to a single metal center, forming a four-membered ring. This mode of coordination has been observed in complexes of structurally related 2,4-dithiohydantoins bas.bg.

N,S-coordination: Chelation involving a nitrogen and a sulfur atom is another prevalent coordination mode. This typically involves one of the ring nitrogens (N1 or N3) and an adjacent sulfur atom (S2 or S4), leading to the formation of a stable five-membered chelate ring. Spectroscopic studies on metal complexes of 4,6-diamino-2-thiopyrimidine have shown coordination occurring via N and S atoms, resulting in a four-membered cyclic ring researchgate.net.

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

The introduction of a bromine atom at the 5-position of the pyrimidine (B1678525) ring in 5-Bromo-1H-pyrimidine-2,4-dithione is expected to significantly influence its ligand properties. The electron-withdrawing nature of the bromine atom can affect the electronic distribution within the pyrimidine ring and, consequently, the donor strength of the nitrogen and sulfur atoms.

The inductive effect of the bromine atom is anticipated to decrease the electron density on the adjacent carbon atoms and, by extension, on the nitrogen and sulfur atoms. This would render the ligand a weaker Lewis base compared to its non-brominated counterpart. This modulation of the ligand's electronic properties can, in turn, affect the stability and the spectroscopic characteristics of the resulting metal complexes. While direct studies on the coordination chemistry of this compound are scarce, research on other halogenated ligands suggests that such substitutions can have a profound impact on the metal-ligand interactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine-2,4-dithione ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Coordination compounds of pyrimidine-based ligands with various transition metals have been successfully synthesized. For instance, the synthesis of complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand has been reported, with the ligand coordinating through its sulfur and amine groups nih.gov. Similarly, the reaction of 4,6-diamino-2-thiopyrimidine with Pd(II), Pt(II), Ag(I), and Au(III) salts has yielded stable complexes researchgate.net. The synthesis of complexes with this compound would likely follow similar procedures, involving the reaction of the ligand with transition metal salts in a suitable solvent system, potentially with the addition of a base to facilitate deprotonation of the N-H groups.

The characterization of metal complexes of pyrimidine-2,4-dithione and its derivatives relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide valuable information about the binding mode. A shift in the C=S stretching vibration to lower frequencies is indicative of sulfur coordination, while changes in the N-H stretching region can suggest the involvement of nitrogen in coordination or deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the changes in the chemical environment of the ligand upon complexation nih.gov. Shifts in the resonances of the pyrimidine ring protons and carbons can help to identify the coordination sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into the d-d transitions of the metal center and the ligand-to-metal charge transfer bands, which are characteristic of the coordination geometry nih.gov.

Theoretical Studies on Metal-Ligand Interactions

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions in coordination complexes. These studies can provide insights into the electronic structure, bonding, and reactivity of the complexes.

DFT calculations can be employed to:

Determine the optimized geometries of the complexes.

Calculate the vibrational frequencies to aid in the interpretation of experimental IR spectra.

Analyze the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Visible spectra.

Quantify the strength and nature of the metal-ligand bond through various bonding analysis techniques.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature, no specific research articles or data could be found on the coordination chemistry, theoretical calculations, or catalytic applications of metal complexes involving the compound this compound.

Extensive searches were conducted to locate information pertaining to the following areas, as requested:

Applications of this compound Metal Complexes in Catalysis

The search queries included a variety of terms such as "DFT calculations of this compound metal complexes," "coordination chemistry of this compound," "bonding analysis in this compound coordination compounds," and "catalytic applications of this compound metal complexes." Additionally, broader searches on related compounds and reviews of thiopyrimidine coordination chemistry were performed in an attempt to find any mention of the target compound.

While there is a body of research on the coordination chemistry of related pyrimidine derivatives, particularly thiouracils, this information cannot be directly extrapolated to this compound. The presence of a bromine atom at the 5-position and the substitution of both carbonyl oxygens with sulfur would significantly alter the electronic and steric properties of the ligand, leading to unique coordination behavior and complex properties.

The absence of published data prevents the creation of a scientifically accurate and informative article on the specified topics. The generation of data tables for complex geometries, electronic structures, and catalytic performance is not possible without experimental or computational results from dedicated studies on this specific compound.

Therefore, it must be concluded that the scientific community has not yet published research on the coordination chemistry of this compound. Further research, including synthesis, characterization, and computational modeling of its metal complexes, would be necessary to provide the information required for the requested article.

Vi. Supramolecular Chemistry and Intermolecular Interactions

Self-Assembly of 5-Bromo-1H-pyrimidine-2,4-dithione Molecules

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For this compound, this process is primarily driven by the formation of robust hydrogen bonding networks, supplemented by other significant intermolecular forces.

| Potential Hydrogen Bond Parameters in this compound Derivatives | |

| Interaction | Typical Distance (Å) |

| N-H···S | 2.3 - 2.8 |

| C-H···S | 2.7 - 3.0 |

| N-H···Br | 2.5 - 3.0 |

Note: The data in this table is illustrative and based on typical bond lengths found in related organosulfur and brominated heterocyclic compounds.

The bromine atom at the 5-position introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site. acs.org In the case of this compound, this can manifest as Br···Br or Br···S interactions. Halogen-halogen interactions are categorized as either Type I, which are symmetric and driven by dispersion forces, or Type II, which are asymmetric and involve the interaction of the positive σ-hole of one bromine atom with the negative equatorial region of another. nih.gov The directionality of Type II halogen bonds can be a significant factor in guiding the crystal packing. nih.gov

Furthermore, the interaction between the bromine and sulfur atoms (Br···S) can also play a crucial role. These sulfur-halogen interactions are another form of σ-hole interaction, where the electrophilic cap of the bromine atom interacts with the lone pair of electrons on the sulfur atom.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.netnajah.eduscirp.orgeurjchem.com By mapping properties onto this surface, one can gain a detailed understanding of the close contacts between molecules.

| Illustrative Contribution of Intermolecular Contacts for a Brominated Pyrimidine (B1678525) Derivative | |

| Interaction Type | Percentage Contribution |

| H···H | 30 - 40% |

| S···H / H···S | 20 - 30% |

| Br···H / H···Br | 15 - 25% |

| Br···S / S···Br | 5 - 10% |

| C···H / H···C | 5 - 10% |

| Br···Br | < 5% |

Note: This table presents hypothetical data based on findings for structurally related compounds and is intended for illustrative purposes.

The 2D fingerprint plot is a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). nih.gov Distinct features on this plot correspond to specific types of intermolecular contacts. For this compound, sharp spikes in the fingerprint plot would indicate the presence of strong, directional interactions like N-H···S hydrogen bonds and Br···S halogen bonds. More diffuse regions would correspond to weaker, less directional contacts such as H···H and C···H interactions. The analysis of these plots provides a detailed visual signature of the intermolecular interactions governing the crystal structure.

Co-crystallization and Adduct Formation

The diverse array of hydrogen and halogen bond donors and acceptors on the surface of this compound makes it a prime candidate for co-crystallization. This process involves crystallizing the target molecule with a second "co-former" molecule to create a new crystalline solid with potentially altered physical and chemical properties. The formation of these co-crystals is driven by the same intermolecular interactions that govern the self-assembly of the pure compound.

For instance, co-crystallization with molecules that are strong hydrogen bond acceptors could lead to the formation of robust adducts where the co-former disrupts or modifies the N-H···S hydrogen bonding network of the pure compound. Similarly, co-formers with strong nucleophilic sites could interact with the bromine atom via halogen bonding, leading to the formation of defined molecular adducts. The study of such co-crystals and adducts is a key area of crystal engineering, allowing for the rational design of new materials with tailored properties.

Formation of Charge-Transfer Adducts

Charge-transfer (CT) complexes are formed through the interaction of an electron-donating molecule with an electron-accepting molecule, resulting in a partial transfer of electronic charge. mdpi.com This interaction is often characterized by the appearance of a new, low-energy absorption band in the electronic spectrum. mdpi.com The pyrimidine-2,4-dithione core, with its electron-rich sulfur and nitrogen atoms, can act as an electron donor. The introduction of a bromine atom at the 5-position can modulate the electron-donating ability of the ring system.

While specific studies on charge-transfer adducts of this compound are not prevalent in the literature, the behavior of related sulfur- and selenium-rich aromatic donors provides a strong basis for understanding its potential. For instance, novel pentacyclic aromatic compounds rich in sulfur and selenium have been shown to form charge-transfer complexes with strong electron acceptors like antimony pentachloride. nih.gov The formation of these complexes is often accompanied by a significant flattening of the donor molecule's structure. nih.gov

The ability of a molecule to form a charge-transfer complex is dependent on its electron-donating or -accepting strength. This can be inferred from the charge-transfer absorption maxima of complexes formed with a series of standard acceptors or donors. For example, the electron-releasing ability of various donors can be ranked by observing the absorption maxima of their CT complexes with acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), tetracyanoquinodimethane (TCNQ), and tetracyanoethylene (B109619) (TCNE). researchgate.net

Table 1: Illustrative Charge-Transfer Absorption Maxima for Complexes with Various Acceptors

| Electron Donor | Electron Acceptor | Charge-Transfer Absorption Maximum (λmax, nm) |

| 1,5-Dihydroxynaphthalene | TCNQ | Not Specified |

| Naphthol | Methylviologen | Not Specified |

| Pyrene | Methylviologen | Not Specified |

This table illustrates the concept of charge-transfer absorption maxima with examples of known donor-acceptor complexes. Specific data for this compound is not available.

Influence of Halogen Substituents on Supramolecular Architectures

The presence of a bromine atom at the 5-position of the pyrimidine-2,4-dithione ring system is expected to have a profound impact on its supramolecular assembly. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govacs.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. bohrium.com

In the solid state, halogen bonds can compete with or act in concert with other intermolecular forces, such as hydrogen bonds and π-π stacking, to direct the crystal packing. Research on bromo-substituted trezimides and tennimides, which are macrocycles containing bromo-substituted pyrimidine rings, demonstrates that C-Br···O=C and C-Br···Naromatic halogen bonds are key in directing the aggregation of these molecules into one-dimensional chains. rsc.org

Furthermore, studies on pyridinium-fused 1,2,4-selenadiazoles have shown that the introduction of a halogen at the α-position can effectively promote supramolecular dimerization through a combination of chalcogen and halogen bonding. mdpi.com This highlights the structure-directing capability of halogen atoms in heterocyclic systems.

The interplay between halogen and hydrogen bonding is a critical factor in determining the final supramolecular architecture. In some systems, halogen bonding is the dominant interaction, while in others, it plays a secondary role to strong hydrogen bonds. The specific outcome depends on the nature of the donor and acceptor sites within the molecule and the steric environment around them.

Table 2: Comparison of Intermolecular Interaction Strengths

| Interaction Type | Typical Energy (kcal/mol) | Key Features |

| Hydrogen Bond | 3 - 10 | Highly directional, involves H-bond donor and acceptor |

| Halogen Bond | 1 - 5 | Highly directional, involves a halogen and a nucleophile |

| π-π Stacking | 1 - 3 | Non-directional, involves aromatic rings |

This table provides a general comparison of the strengths of different intermolecular interactions that can influence supramolecular architectures.

Vii. Reaction Mechanisms Involving 5 Bromo 1h Pyrimidine 2,4 Dithione

Mechanistic Pathways of Nucleophilic Attack on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing effects of the two thione groups and the bromine atom. Consequently, the ring is susceptible to nucleophilic attack, a common reaction pathway for pyridines, pyrimidines, and related heterocycles. libretexts.orgyoutube.com

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of 5-bromo-1H-pyrimidine-2,4-dithione is expected to occur preferentially at the C2 and C4 positions. mdpi.com This is because the attack of a nucleophile at these positions allows for the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atoms. youtube.commdpi.com This stabilization is not possible when the attack occurs at the C5 or C6 positions.

The presence of the bromine atom at C5 also influences the regioselectivity of nucleophilic attack. While direct substitution of the bromine atom can occur (see section 7.2), the electronic landscape of the ring is also affected. In some cases, particularly with strong nucleophiles, attack at the C6 position can be observed, leading to the displacement of a hydride ion or participation in other reaction pathways.

The thione groups at C2 and C4 can exist in tautomeric forms, including the dithione, thioenol, and dithioenol forms. nih.govacs.org Studies on 2,4-dithiouracil have shown that the dithione form is predominant in both aqueous and non-aqueous media. nih.gov However, under basic conditions, deprotonation can occur, leading to monoanionic species where the negative charge is delocalized, which can alter the reactivity of the ring towards nucleophiles. nih.gov The thione groups themselves can also act as nucleophiles, participating in alkylation and other reactions.

Role of Bromine as a Leaving Group in Substitution Reactions

The bromine atom at the C5 position of this compound is a key functional group that facilitates a variety of substitution reactions where it serves as a leaving group. Halogenated pyrimidine and purine (B94841) nucleosides are frequently utilized in reactions involving the direct displacement of the halogen with nucleophiles. acs.org

In nucleophilic aromatic substitution (SNAr) reactions, the C-Br bond is cleaved following the attack of a nucleophile on the pyrimidine ring. The rate of this reaction is influenced by the strength of the C-Br bond and the ability of the pyrimidine ring to stabilize the intermediate negative charge. youtube.com The reaction of 5-bromouracil (B15302) derivatives with sulfur nucleophiles has been reported as a viable route to 5-sulfur-substituted uracils, indicating that the bromine atom is an effective leaving group in these transformations. nih.gov

The bromine atom can also be involved in radical reactions. For instance, in the photoreaction of 5-bromouracil, the generation of a uracil (B121893) radical at the C5 position is a key step, which can proceed through both homolytic and heterolytic pathways. acs.org A similar radical-mediated cleavage of the C-Br bond in this compound is plausible under appropriate conditions, such as exposure to low-energy electrons or in the presence of radical initiators. nih.govwikipedia.org

Furthermore, the bromine atom can be replaced through transition metal-catalyzed cross-coupling reactions, which are common for aryl and heteroaryl halides. nih.gov These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the C5 position.

Cyclization and Rearrangement Mechanisms Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These reactions often proceed through a sequence of nucleophilic substitution followed by intramolecular cyclization.

A common strategy involves the reaction of this compound with a bifunctional nucleophile. For example, reaction with an α-mercapto ketone or α-mercapto ester would begin with the nucleophilic attack of the sulfur atom on the C5 position of the pyrimidine ring, displacing the bromide ion. The resulting intermediate, now bearing a side chain with a carbonyl or ester group, can then undergo an intramolecular condensation reaction. This typically involves the attack of one of the ring nitrogens or the exocyclic sulfur atom on the electrophilic carbon of the side chain, leading to the formation of a new five-membered thiophene (B33073) ring fused to the pyrimidine core. The synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives has been achieved through such pathways. nih.govijacskros.comrsc.orgscielo.br

The Dimroth rearrangement is another potential mechanistic pathway for pyrimidine derivatives, involving the isomerization of the heterocyclic ring through a ring-opening and ring-closure sequence. nih.gov This rearrangement is often catalyzed by acid or base and can lead to the formation of thermodynamically more stable isomers. nih.gov While not explicitly documented for this compound, it is a known process for other pyrimidine systems and could potentially occur under certain reaction conditions, leading to rearranged fused products. nih.gov

Below is a table summarizing representative cyclization reactions leading to fused heterocycles.

| Starting Material | Reagent | Product Type | Reference |

| 5-Bromo-2,4-dithiouracil analog | α-haloketone | Thieno[2,3-d]pyrimidine | nih.gov |

| 2-Amino-3-cyanothiophene | Urea (B33335) | Thieno[2,3-d]pyrimidine-2,4-dione | ijacskros.com |

| 2-thiouracil (B1096) derivative | Chloroethynylphosphonate | Thiazolo[3,2-a]pyrimidine | researchgate.net |

Theoretical Elucidation of Reaction Transition States and Energy Barriers

Theoretical calculations, primarily using density functional theory (DFT), provide valuable insights into the reaction mechanisms involving pyrimidine derivatives, including the elucidation of transition states and energy barriers.

For nucleophilic aromatic substitution reactions, computational studies can model the energy profile of the reaction, identifying the formation of Meisenheimer-like intermediates and the associated transition states. libretexts.org These studies can help to explain the observed regioselectivity of nucleophilic attack by comparing the activation energies for attack at different positions of the pyrimidine ring. mdpi.com

Theoretical investigations into the tautomerism of 2-thiouracil and 2,4-dithiouracil have been conducted to determine the relative stabilities of the different tautomeric forms in the gas phase and in solution. acs.orgnih.govacs.org Such studies are crucial as the reactivity of the molecule is highly dependent on its dominant tautomeric form. The calculations generally indicate that the dithione form of 2,4-dithiouracil is the most stable. nih.govacs.org

In the context of cyclization reactions, theoretical models can be used to map out the entire reaction pathway, from the initial nucleophilic attack to the final ring-closing step. researchgate.net This allows for the determination of the rate-determining step and the identification of key intermediates. For example, in the formation of pyrido[2,3-d]pyrimidines, a related fused system, theoretical studies have detailed the free energy profiles for the sequential Knoevenagel condensation, Michael addition, and cyclization steps. researchgate.net

Furthermore, computational studies on the electron-induced decomposition of 5-bromo-4-thiouracil have provided insights into the initial steps of radical-mediated reactions. nih.govwikipedia.org These studies calculate the thermodynamic thresholds for various fragmentation pathways, such as the cleavage of the C-Br bond, and can suggest the most likely mechanisms for radical formation. nih.gov

The following table presents a conceptual overview of how theoretical parameters relate to reaction mechanisms.

| Mechanistic Aspect | Key Theoretical Parameters | Significance |

| Regioselectivity of Nucleophilic Attack | Activation Energy Barriers, Partial Atomic Charges | Predicts the most favorable site of reaction. |

| Tautomeric Equilibrium | Relative Free Energies of Tautomers | Determines the most abundant and likely reactive species. |

| Reaction Rate | Energy of the Highest Transition State | Identifies the rate-determining step of the reaction. |

| Leaving Group Ability | C-Br Bond Dissociation Energy | Indicates the facility with which the bromine atom is displaced. |

Viii. Catalytic Applications and Material Science Potential

5-Bromo-1H-pyrimidine-2,4-dithione Derivatives in Organic Catalysis

The exploration of small organic molecules as catalysts, or organocatalysts, has gained significant traction as a more sustainable and metal-free alternative to traditional catalysis. The structural motifs present in this compound suggest its derivatives could be potent organocatalysts.

Derivatives of this compound are promising candidates for organocatalysis, primarily due to the presence of the thiourea-like structure. Thiourea (B124793) and its derivatives are well-established organocatalysts that activate substrates through hydrogen bonding. wikipedia.orgnih.govrsc.org The two N-H protons of the pyrimidine (B1678525) ring can act as hydrogen bond donors, while the thione groups can act as hydrogen bond acceptors. This bifunctional nature allows for the simultaneous activation of both electrophiles and nucleophiles in a chemical reaction.

Furthermore, research has demonstrated that the parent compound, thiouracil, can function as a Brønsted acid catalyst. rsc.org In stereoselective glycosylation reactions with galactals, thiouracil was found to be effective at very low catalyst loadings, suggesting a mechanism involving proton donation from the acidic N-H group. rsc.org This catalytic activity is attributed to the acidic nature of the thiouracil ring system. The introduction of a bromine atom at the 5-position of the pyrimidine ring in this compound is expected to increase the acidity of the N-H protons through an inductive effect, potentially enhancing its Brønsted acid catalytic activity.

These derivatives can also serve as precursors to more complex catalytic systems. The bromine atom provides a reactive handle for further functionalization, allowing for the attachment of chiral auxiliaries or other catalytic moieties to create highly specialized and selective catalysts.

While specific studies on the reaction efficiency and selectivity of this compound derivatives as organocatalysts are yet to be reported, the performance of analogous thiourea and thiouracil catalysts provides a strong foundation for what to expect.

Thiourea-based organocatalysts have been successfully employed in a wide array of asymmetric multicomponent reactions, demonstrating their ability to control stereoselectivity. rsc.org The efficiency of these catalysts is often attributed to the formation of a well-defined, pre-organized transition state through double hydrogen bonding.

In the case of thiouracil-catalyzed glycosylations, the catalyst was shown to be highly efficient, with loadings as low as 0.1 mol% being sufficient to promote the reaction. rsc.org The stereoselectivity of these reactions was also notable, providing access to specific glycosidic linkages. Theoretical and experimental studies on the hydrolysis of diaminopyrimidine systems have also highlighted how substituents on the pyrimidine ring can direct reaction pathways, indicating the potential for achieving high selectivity with appropriately designed pyrimidine-based catalysts. nih.gov

For derivatives of this compound, it is anticipated that the efficiency and selectivity will be influenced by the nature of the substituents on the pyrimidine ring and the specific reaction conditions. The development of chiral derivatives, in particular, holds the promise of achieving high enantioselectivity in a variety of organic transformations.

Integration into Novel Material Systems

The chemical versatility of this compound makes it an attractive building block for the synthesis of novel materials with tailored properties. Its ability to be incorporated into polymers and to be chemically modified opens up possibilities for creating functional materials for a range of applications.

The presence of two reactive sites, the N-H protons and the C-Br bond, allows for the integration of this compound derivatives into polymeric structures through various polymerization techniques. For instance, the N-H groups can undergo condensation reactions with suitable comonomers, while the bromine atom can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the formation of conjugated polymers.

While direct examples of polymers derived from this compound are not yet documented, the synthesis of polymers containing other pyrimidine or thiouracil units is known. For example, thiol-modified hemicellulose has been synthesized using thiourea, demonstrating the feasibility of incorporating thiourea-like moieties into biopolymers to enhance their properties, such as mucoadhesion. nih.gov This suggests a pathway for creating biocompatible materials based on this compound.

The resulting polymers could exhibit a range of interesting properties depending on the polymer backbone and the nature of any co-monomers used. The incorporation of the pyrimidine-2,4-dithione unit could impart specific electronic, optical, or thermal characteristics to the final material.

The electronic and optical properties of materials derived from this compound are an area of significant interest. Computational studies on related thiouracil compounds provide valuable insights into the potential photophysical behavior of these materials.

Quantum-chemical studies of 4-thiouracil (B160184) and 2-thiouracil (B1096) have revealed their potential as photosensitizers due to their high triplet quantum yields. nih.govacs.orgacs.org These studies indicate that upon absorption of UV light, these molecules can efficiently populate their triplet excited states, which can then transfer energy to molecular oxygen to generate singlet oxygen, a reactive species with applications in photodynamic therapy. The electronic structure and excited-state dynamics of these compounds are sensitive to the position of the sulfur atom and other substituents on the pyrimidine ring.

It is plausible that derivatives of this compound could also exhibit interesting photophysical properties. The heavy bromine atom could further enhance intersystem crossing to the triplet state, potentially leading to even more efficient photosensitizers. The electronic properties, such as the HOMO and LUMO energy levels, could be tuned by introducing different functional groups, allowing for the design of materials with specific absorption and emission characteristics. Computational modeling will be a key tool in predicting and understanding the electronic and optical properties of new materials based on this scaffold. researchgate.net

The following table summarizes the key photophysical properties of 2-thiouracil and 4-thiouracil, which can serve as a reference for the potential properties of this compound derivatives.

| Compound | Absorption Maxima (nm) | Triplet Quantum Yield (ΦISC) | Phosphorescence Yield (ΦPh) | Singlet Oxygen Yield (ΦΔ) | Triplet Lifetime (τ) |

| 2-Thiouracil | ~355 | 0.75 ± 0.20 nih.gov | 0.65–0.70 nih.gov | Not reported | 0.07 ± 0.02 µs nih.gov |

| 4-Thiouracil | ~330, ~240 | 0.90 ± 0.15 nih.govacs.org | 0.15 nih.govacs.org | 0.49 ± 0.02 nih.govacs.org | 0.17 - 0.23 µs acs.org |

This data is for analogous compounds and serves as a predictive reference.

The synthesis of functional materials based on the pyrimidine scaffold is an active area of research. The versatility of the pyrimidine ring allows for the creation of a wide range of derivatives with specific biological or material properties.

The 5-bromo substituent in this compound provides a key reactive site for the synthesis of a diverse library of functional materials. Through reactions such as Suzuki or Sonogashira coupling, a wide variety of aryl, alkyl, or acetylenic groups can be introduced at the 5-position. This allows for the systematic tuning of the material's properties, such as its electronic structure, solubility, and self-assembly behavior.

The synthesis of uracil (B121893)/thiouracil-based quinoline (B57606) scaffolds has also been reported, with these compounds showing promise as topoisomerase inhibitors for chemotherapy. nih.gov This highlights the potential of combining the pyrimidine-dithione core with other heterocyclic systems to create novel functional materials with applications in medicine and beyond. The fusion of the pyrimidine ring with other ring systems, such as in pyridopyrimidines, is another strategy to create diverse and biologically active molecules. jocpr.com

Ix. Future Research Directions

Exploration of Undiscovered Synthetic Routes

While the synthesis of related pyrimidine (B1678525) derivatives is well-established, the specific synthesis of 5-Bromo-1H-pyrimidine-2,4-dithione is not extensively documented. Future research could focus on developing novel and efficient synthetic pathways.

One potential approach involves the direct thiolation of 5-bromouracil (B15302). This could be achieved using various thionating agents, with Lawesson's reagent being a prime candidate due to its efficacy in converting carbonyls to thiocarbonyls. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to maximize the yield of the dithione product while minimizing side reactions.

Another promising route could be the direct bromination of 1H-pyrimidine-2,4-dithione (2,4-dithiouracil). Reagents such as N-bromosuccinimide (NBS) in a suitable solvent could be explored for the selective bromination at the C5 position. The reactivity of the dithione core towards electrophilic bromination will be a key aspect to investigate.

Furthermore, a convergent synthesis approach could be developed, starting from a brominated three-carbon synthon and condensing it with thiourea (B124793). This would offer a modular approach to synthesizing not only the target compound but also a variety of its derivatives by modifying the starting materials. A possible starting material for such a synthesis could be 2-bromomalonaldehyde, which can be reacted with a thiourea derivative in a one-step reaction to form the 5-bromopyrimidine (B23866) ring. nih.gov

A comparative study of these potential synthetic routes would be invaluable, assessing them based on yield, purity of the product, cost-effectiveness, and environmental impact.

Table 1: Potential Synthetic Routes for this compound

| Route | Starting Material(s) | Key Reagent(s) | Potential Advantages | Key Challenges |

| Thionation | 5-Bromouracil | Lawesson's reagent, P₄S₁₀ | Potentially straightforward conversion of a readily available starting material. | Controlling the extent of thionation to achieve the dithione; purification from sulfur-containing byproducts. |

| Bromination | 1H-Pyrimidine-2,4-dithione | N-Bromosuccinimide (NBS) | Direct introduction of bromine to the pre-formed dithione ring. | Potential for over-bromination or reaction at other sites; stability of the dithione under brominating conditions. |

| Condensation | 2-Bromomalonaldehyde, Thiourea | Acid or base catalyst | Convergent and modular approach allowing for derivatization. | Availability and stability of the brominated synthon; controlling the cyclization reaction. |

Advanced Spectroscopic Probes for Dynamic Processes

The tautomeric equilibrium between the dithione, thione-thiol, and dithiol forms of this compound is a fascinating area for investigation. While standard spectroscopic techniques like NMR and FTIR can provide a static picture of the predominant tautomer in a given state, advanced spectroscopic methods could offer deeper insights into the dynamics of this equilibrium.

Time-resolved infrared (TRIR) spectroscopy could be employed to study the tautomerization dynamics on the picosecond to millisecond timescale. By photo-exciting the molecule, it may be possible to perturb the tautomeric equilibrium and monitor the relaxation back to the ground state, providing valuable kinetic and mechanistic information.

Solid-state NMR (ssNMR) spectroscopy would be a powerful tool for characterizing the tautomeric state and intermolecular interactions in the crystalline form. Techniques such as cross-polarization magic-angle spinning (CP-MAS) and high-resolution ¹H ssNMR can provide detailed information about hydrogen bonding and the local environment of the nitrogen and sulfur atoms.